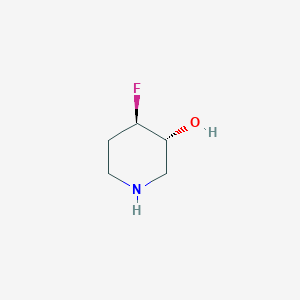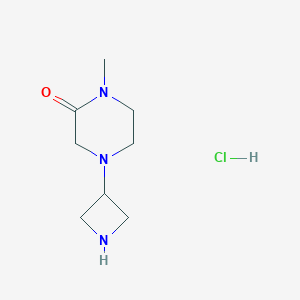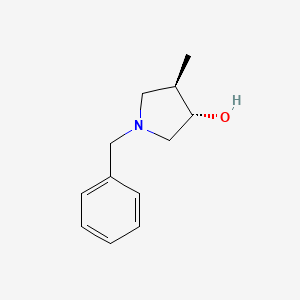
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol
Descripción general
Descripción
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of MPHP is similar to other cathinones like MDPV and α-PVP, which are known to cause addiction and harmful side effects. Despite its potential for abuse, MPHP has also been studied for its scientific applications and mechanism of action.
Mecanismo De Acción
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an increase in their concentration in the brain. This results in a stimulant and euphoric effect, similar to other cathinones. This compound also has an affinity for the sigma-1 receptor, which is involved in modulating the release of neurotransmitters. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of the mesolimbic dopamine pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinones. It increases the release of dopamine, serotonin, and norepinephrine, leading to a feeling of euphoria and increased energy. This compound also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Chronic use of this compound can lead to addiction, psychosis, and other harmful side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to increase the release of neurotransmitters. It can be used to study the role of dopamine in addiction and reward pathways, as well as the effects of cathinones on neurotransmitter release. However, this compound also has limitations, including its potential for abuse and harmful side effects. Researchers must take precautions to ensure the safety of themselves and their subjects when working with this compound.
Direcciones Futuras
There are several future directions for research on (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol, including its role in addiction and reward pathways, its effects on neurotransmitter release, and its potential as a therapeutic agent. This compound has been shown to have a high affinity for the dopamine transporter, making it a promising target for the development of new treatments for addiction and other disorders. Further studies are needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has been studied for its potential as a research tool in neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound useful for studying the role of dopamine in addiction and reward pathways. This compound has also been used to investigate the effects of cathinones on the release of neurotransmitters like dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




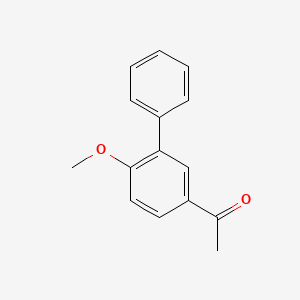
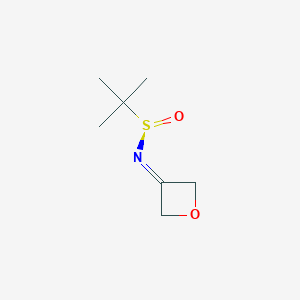

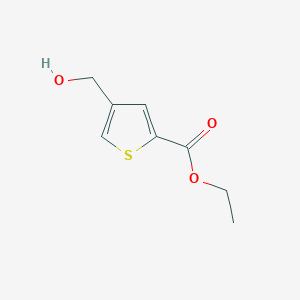


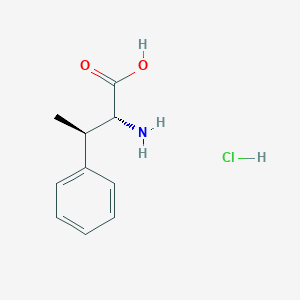
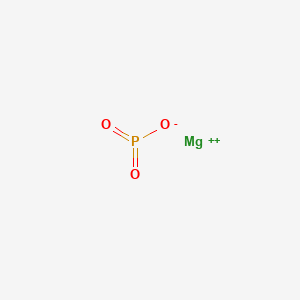
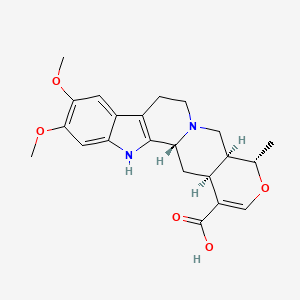
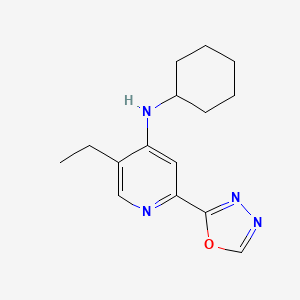
![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)
